2-(Cyclobutylmethyl)cyclopentan-1-one
Overview
Description
2-(Cyclobutylmethyl)cyclopentan-1-one is an organic compound with the molecular formula C10H16O. It is a cyclopentanone derivative with a cyclobutylmethyl substituent at the second position. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethyl)cyclopentan-1-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of cyclobutylmethyl ketones under acidic conditions. Another approach is the intramolecular aldol condensation of cyclobutylmethyl aldehydes.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale cyclization reactions using catalysts to improve yield and selectivity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclobutylmethyl)cyclopentan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions typically produce alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted cyclopentanones.
Scientific Research Applications
2-(Cyclobutylmethyl)cyclopentan-1-one has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
2-(Cyclobutylmethyl)cyclopentan-1-one is structurally similar to other cyclopentanone derivatives, such as 2-cyclopentenone and 3-cyclopentenone. its unique cyclobutylmethyl substituent imparts distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where other cyclopentanone derivatives may not be suitable.
Comparison with Similar Compounds
2-Cyclopentenone
3-Cyclopentenone
Cyclobutylmethyl ketones
Cyclopentylmethyl aldehydes
Properties
IUPAC Name |
2-(cyclobutylmethyl)cyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-2-5-9(10)7-8-3-1-4-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIPCONEUHXZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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